(2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
(2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:
- (2Z)-5-(3-chlorophenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- (2Z)-5-(3-fluorophenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of (2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, selectivity, and potency compared to similar compounds.
Properties
IUPAC Name |
(2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-16-12-13-34-21(16)15-22-26(32)30-24(18-8-7-11-20(14-18)33-3)23(17(2)28-27(30)35-22)25(31)29-19-9-5-4-6-10-19/h4-15,24H,1-3H3,(H,29,31)/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKZTKKRJNAOO-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC(=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC(=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417564 | |
Record name | AC1NT8OS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10417564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6201-37-2 | |
Record name | AC1NT8OS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10417564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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